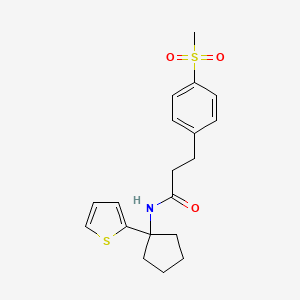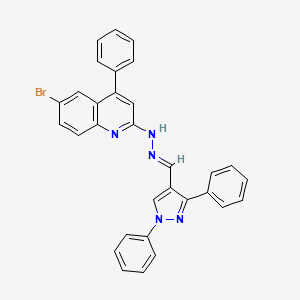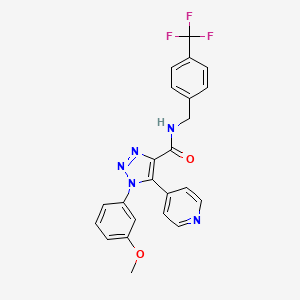
1-(3-methoxyphenyl)-5-(pyridin-4-yl)-N-(4-(trifluoromethyl)benzyl)-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(3-methoxyphenyl)-5-(pyridin-4-yl)-N-(4-(trifluoromethyl)benzyl)-1H-1,2,3-triazole-4-carboxamide” is a complex organic molecule. It contains several functional groups and structural motifs that are common in bioactive molecules .
Synthesis Analysis
The synthesis of such compounds often involves the introduction of various functional groups to a pyridine scaffold . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been reported .Molecular Structure Analysis
The molecular structure of this compound is characterized by a 1,2,3-triazole ring attached to a carboxamide group. It also contains a pyridin-4-yl group and a 3-methoxyphenyl group .Chemical Reactions Analysis
The chemical reactions involving this compound could be complex due to the presence of multiple functional groups. The pyridine and triazole rings, as well as the carboxamide group, can participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. The presence of a trifluoromethyl group, for example, could impact the compound’s reactivity and stability .Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of 1-(3-methoxyphenyl)-5-(pyridin-4-yl)-N-(4-(trifluoromethyl)benzyl)-1H-1,2,3-triazole-4-carboxamide:
Anticancer Activity
1-(3-methoxyphenyl)-5-(pyridin-4-yl)-N-(4-(trifluoromethyl)benzyl)-1H-1,2,3-triazole-4-carboxamide: has shown potential as an anticancer agent. Its structure allows it to interact with various cellular targets, inhibiting the proliferation of cancer cells. Studies have demonstrated its efficacy in inducing apoptosis and inhibiting cell growth in various cancer cell lines .
Antimicrobial Properties
This compound exhibits significant antimicrobial activity against a range of bacterial and fungal pathogens. Its unique chemical structure disrupts microbial cell membranes and inhibits essential enzymes, making it a promising candidate for developing new antimicrobial agents .
Anti-inflammatory Effects
Research has indicated that 1-(3-methoxyphenyl)-5-(pyridin-4-yl)-N-(4-(trifluoromethyl)benzyl)-1H-1,2,3-triazole-4-carboxamide possesses anti-inflammatory properties. It can modulate the production of inflammatory cytokines and inhibit key enzymes involved in the inflammatory response, offering potential therapeutic benefits for inflammatory diseases .
Potential in Drug Delivery Systems
Due to its chemical stability and ability to interact with biological membranes, 1-(3-methoxyphenyl)-5-(pyridin-4-yl)-N-(4-(trifluoromethyl)benzyl)-1H-1,2,3-triazole-4-carboxamide is being explored as a component in drug delivery systems. It can enhance the delivery and efficacy of therapeutic agents by improving their bioavailability and targeting specific tissues.
These applications highlight the versatility and potential of this compound in various fields of scientific research. If you have any specific area you would like to delve deeper into, feel free to let me know!
Source 1 Source 2 Source 3 : Source 4 : Source 5 : Source 6 : Source 7 : Source 8
Propriétés
IUPAC Name |
1-(3-methoxyphenyl)-5-pyridin-4-yl-N-[[4-(trifluoromethyl)phenyl]methyl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18F3N5O2/c1-33-19-4-2-3-18(13-19)31-21(16-9-11-27-12-10-16)20(29-30-31)22(32)28-14-15-5-7-17(8-6-15)23(24,25)26/h2-13H,14H2,1H3,(H,28,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSWKBDLHFBXGOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=C(N=N2)C(=O)NCC3=CC=C(C=C3)C(F)(F)F)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18F3N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-N-(4,7-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1,4-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2533856.png)
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-5-chloro-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2533857.png)

![7-Fluoro-3-[[1-[2-(triazol-1-yl)ethyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2533861.png)
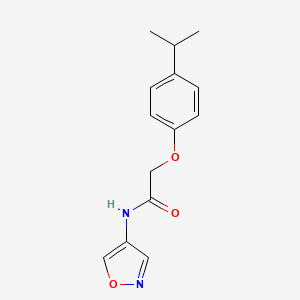
![3a-Fluoro-6a-(hydroxymethyl)-4,6-dihydro-1H-thieno[3,4-c]furan-3-one](/img/structure/B2533865.png)
![4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B2533868.png)
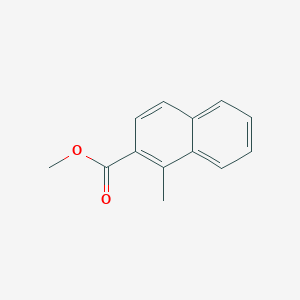
![N-(3-chloro-4-methylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/no-structure.png)
![N-(benzo[d][1,3]dioxol-5-yl)-3-(5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide](/img/structure/B2533875.png)
![1-Sulfamoylimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B2533876.png)
